5-(4-Bromophenyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
Description
This compound is a pyrrolin-2-one derivative featuring a 4-bromophenyl group, a 6-methylbenzothiazol-2-yl substituent, and a 2-thienylcarbonyl moiety. The bromophenyl group may enhance lipophilicity and electron-withdrawing effects, while the benzothiazole and thienyl groups could contribute to π-π stacking or hydrogen-bonding interactions .
Properties
Molecular Formula |
C23H15BrN2O3S2 |
|---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H15BrN2O3S2/c1-12-4-9-15-17(11-12)31-23(25-15)26-19(13-5-7-14(24)8-6-13)18(21(28)22(26)29)20(27)16-3-2-10-30-16/h2-11,19,28H,1H3 |
InChI Key |
PIUGQNPRTSIZPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Biological Activity
5-(4-Bromophenyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a complex organic compound characterized by its unique structural features, including a bromophenyl group, a hydroxyl group, and a benzothiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.
The molecular formula of this compound is with a molecular weight of approximately 420.4 g/mol. The structure includes multiple functional groups that may contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H16BrN2O4S |
| Molecular Weight | 420.4 g/mol |
| IUPAC Name | 5-(4-bromophenyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one |
Anticancer Properties
Recent studies have indicated that compounds containing benzothiazole and pyrrolinone moieties exhibit significant anticancer activities. For instance, similar compounds have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the bromophenyl group may enhance the lipophilicity and cellular uptake of the compound, potentially increasing its efficacy against cancer cells.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on several key enzymes involved in disease processes:
- Tyrosinase Inhibition : Tyrosinase is crucial in melanin synthesis and is often targeted in skin-related conditions. Compounds similar to this one have demonstrated effective inhibition of tyrosinase activity, which could be beneficial for treating hyperpigmentation disorders.
- Collagenase Inhibition : Collagenase plays a role in skin aging and degradation. Inhibitors of this enzyme can help maintain skin integrity and elasticity. Compounds with similar structures have shown promising results in inhibiting collagenase activity.
Study on Related Compounds
A study evaluating hydroxy-3-phenylcoumarins reported that five compounds exhibited significant inhibitory activity against tyrosinase and collagenase, with IC50 values ranging from 1.05 µM to 123.4 µM . While specific data on the target compound may not be available, the structural similarities suggest potential for analogous biological activities.
Computational Studies
Computational modeling studies have been employed to predict the interactions of this compound with target enzymes. Molecular docking simulations indicate favorable binding affinities toward tyrosinase and collagenase, suggesting that modifications to enhance these interactions could lead to more potent derivatives.
Future Directions
The biological activity of 5-(4-Bromophenyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one warrants further investigation through:
- In Vitro Studies : Conducting cell-based assays to evaluate cytotoxicity and mechanism of action.
- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) Studies : Modifying the chemical structure to optimize biological activity and reduce potential side effects.
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The compound’s closest analogs in the provided evidence include:
Key Observations :
- The target compound’s benzothiazole and thienyl groups likely increase its molecular weight and lipophilicity compared to simpler analogs like the benzimidazole derivative . This could enhance membrane permeability but reduce aqueous solubility.
- Compared to Example 63 (), the target compound lacks a chromenone core but incorporates a pyrrolin-2-one ring, which may influence tautomerism and hydrogen-bonding capacity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
